molecular formula C7H12N2O B1446680 (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine CAS No. 1503307-32-1

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

Cat. No. B1446680
CAS RN: 1503307-32-1
M. Wt: 140.18 g/mol
InChI Key: MQUDDYGQTBAJOB-UHFFFAOYSA-N
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Description

“(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine” is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.18 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O/c1-3-7-6(4-8)5(2)9-10-7/h3-4,8H2,1-2H3 . This indicates that the compound contains one oxygen atom, two nitrogen atoms, and seven carbon atoms in its structure .


Physical And Chemical Properties Analysis

“(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine” is a liquid at room temperature . The compound has a molecular weight of 140.18 .

Scientific Research Applications

Applications in Plastic Scintillators

Plastic scintillators are a class of materials used for radiation detection, which incorporate luminescent dyes to convert ionizing radiation into visible light. Research has explored the scintillation properties of polymethyl methacrylate-based plastic scintillators with various luminescent dyes, highlighting the potential of specific oxazole derivatives as wavelength shifters or luminescent activators. The study by Salimgareeva and Kolesov (2005) demonstrates that replacing conventional solvents in these scintillators with certain oxazole compounds can improve their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions (Salimgareeva & Kolesov, 2005).

Synthesis and Utility of Oxazoles

The synthesis of oxazoles, including 1,2-oxazines and related compounds, is crucial in organic chemistry for creating various bioactive molecules and materials. Sainsbury's chapter on 1,2-oxazines and related compounds provides a comprehensive review of their synthesis and applications, emphasizing the importance of oxazinium salts as electrophiles in synthesis. This body of work underscores the versatility of oxazole derivatives in synthesizing chiral synthons and highlights their broad utility in chemical reactions (Sainsbury, 1991).

Impact on Neuroreceptor Trafficking

Oxazole derivatives also play a role in neurochemistry, particularly in the trafficking of NMDA receptors, which are crucial for synaptic function and plasticity. Research by Horak et al. (2014) on the endoplasmic reticulum to synapse trafficking of NMDA receptors outlines the molecular mechanisms influenced by compounds structurally related to oxazoles. This study contributes to understanding how such compounds can affect synaptic numbers and types of NMDA receptors, potentially offering insights into the treatment of neurological diseases (Horak et al., 2014).

Inhibition of Cytochrome P450 Isoforms

Oxazole derivatives have been identified as inhibitors of various cytochrome P450 (CYP) isoforms, playing a significant role in drug metabolism and potential drug-drug interactions. A study by Khojasteh et al. (2011) reviews the potency and selectivity of chemical inhibitors of CYP isoforms, including those related to oxazole compounds. This research is crucial for understanding the metabolic pathways of drugs and for predicting potential interactions in therapeutic contexts (Khojasteh et al., 2011).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed and may cause severe skin burns and eye damage . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The future directions for the study of “(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which makes them interesting targets for future research .

properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)10-9-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUDDYGQTBAJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanamine

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